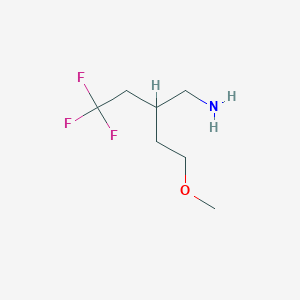

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to TFBMA has been investigated. For example, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was achieved through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .Chemical Reactions Analysis

The chemical reactions involving compounds similar to TFBMA have been studied. For instance, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was found to react with hydroxylamine and hydrazine .Wissenschaftliche Forschungsanwendungen

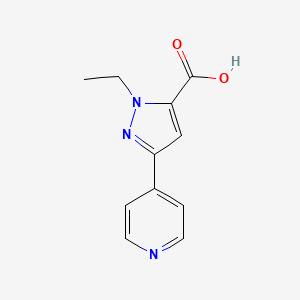

1. Synthesis and Application of Trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application: The synthesis and applications of TFMP involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

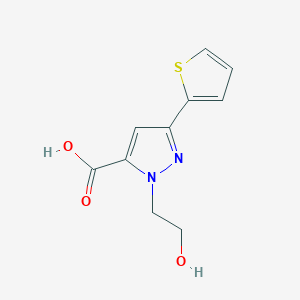

2. Synthesis, Structure, and Cyclocondensation of 4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone

- Application Summary: This compound is synthesized through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride and its reactions with hydroxylamine and hydrazine .

- Methods of Application: The synthesis involves acylation and cyclocondensation reactions .

- Results or Outcomes: X-ray structural analysis of the new trifluoromethyl-substituted dielectrophile revealed that this hydrate exists as a racemate with inter- and intramolecular O-H·O bonds .

3. Slow Magnetic Relaxation and Luminescence Properties in Neodymium

- Application Summary: This research focuses on the slow magnetic relaxation and luminescence properties in neodymium (iii)-4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dionato complexes incorporating bipyridyl ligands .

- Methods of Application: The study involves the synthesis of new eight-coordinated Nd (III) mononuclear complexes .

- Results or Outcomes: Dynamic magnetic studies revealed single-molecule magnet (SMM) behavior for some of the complexes. The ancillary chelating bipyridyl ligands in these complexes greatly enhance the solid state luminescence emission in the visible and NIR regions through efficient energy transfer from the ligands to the central Nd 3+ ion .

4. Synthesis of 4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one

- Application Summary: This compound is synthesized through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride and its reactions with hydroxylamine and hydrazine .

- Methods of Application: The synthesis involves acylation and cyclocondensation reactions .

- Results or Outcomes: X-ray structural analysis of the new trifluoromethyl-substituted dielectrophile revealed that this hydrate exists as a racemate with inter- and intramolecular O-H·O bonds .

5. Synthesis of [Eu (tfa) 3] 2 bpm complexes

- Application Summary: This research focuses on the synthesis of [Eu (tfa) 3] 2 bpm complexes (bpm=2,2′-bipyrimidine) using 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione as a capping ligand .

- Methods of Application: The study involves the synthesis of new eight-coordinated Eu (III) mononuclear complexes .

- Results or Outcomes: The ancillary chelating bipyridyl ligands in these complexes greatly enhance the solid state luminescence emission in the visible and NIR regions through efficient energy transfer from the ligands to the central Eu 3+ ion .

6. Synthesis and application of trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application: The synthesis and applications of TFMP involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-2-(2-methoxyethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3NO/c1-12-3-2-6(5-11)4-7(8,9)10/h6H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJWCYFDSCHXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

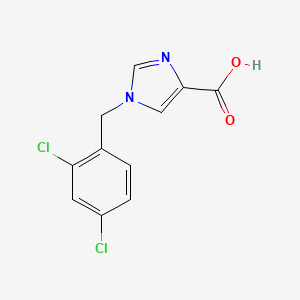

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B1470213.png)

![2-(Pyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470217.png)

![(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470226.png)

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470233.png)